molecular formula C5H3Cl2N3O B1358749 3,5-Dichloropyrazine-2-carboxamide CAS No. 312736-50-8

3,5-Dichloropyrazine-2-carboxamide

Cat. No. B1358749
CAS RN: 312736-50-8
M. Wt: 192 g/mol
InChI Key: UFKLYKVKEHHZRT-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazine-2-carboxamide is an organic compound that falls under the category of pyrazines . Pyrazines are bicyclic compounds containing a pyrazine ring and are found in diverse kinds of food, contributing to their flavor .


Molecular Structure Analysis

The molecular formula of 3,5-Dichloropyrazine-2-carboxamide is C5H3Cl2N3O . The InChI code is 1S/C5H3Cl2N3O/c6-2-1-9-3 (5 (8)11)4 (7)10-2/h1H, (H2,8,11) .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichloropyrazine-2-carboxamide is 192.00 g/mol . It has a topological polar surface area of 68.9 Ų . The compound is solid at room temperature .

Scientific Research Applications

Antitumor Agent

3,5-Dichloropyrazine-2-carboxamide has been identified as a potent antitumor agent. It exhibits the ability to inhibit the growth of cancer cells by interfering with lymphoma kinase activity. This interference can lead to apoptosis, or programmed cell death, in human lung cancer cell lines, indicating its potential for therapeutic applications in oncology .

Echinoderm Species Inhibitor

Research has also shown that 3,5-Dichloropyrazine-2-carboxamide can act as an effective inhibitor against echinoderm species. Echinoderms are a group of marine animals that include starfish and sea urchins. The compound’s inhibitory effects on these species are being investigated, which could have implications for ecological studies and marine biology .

Safety and Hazards

The safety information available indicates that 3,5-Dichloropyrazine-2-carboxamide should be handled with care. It is advised not to breathe dust or vapor and to avoid getting the compound in eyes, on skin, or on clothing . The compound should be stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

3,5-dichloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKLYKVKEHHZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627427
Record name 3,5-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyrazine-2-carboxamide

CAS RN

312736-50-8
Record name 3,5-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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